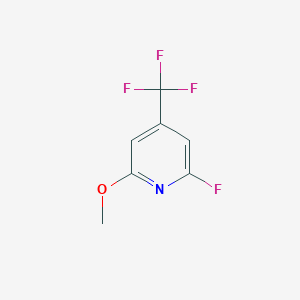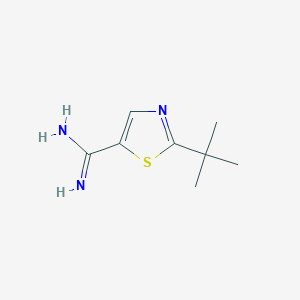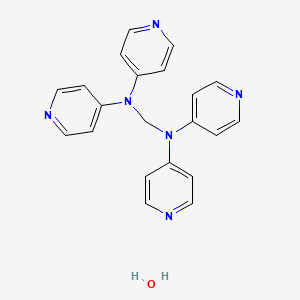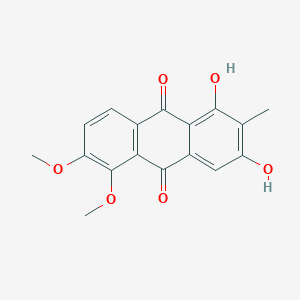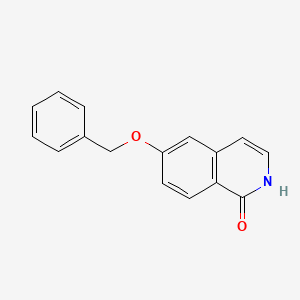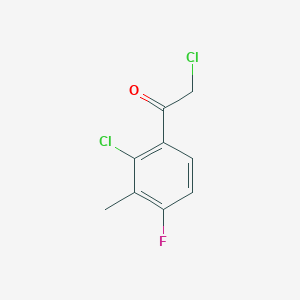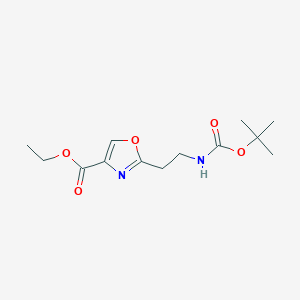
Ethyl2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate is a synthetic organic compound with the molecular formula C11H16N2O5. It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also contains an ethyl ester group and a tert-butoxycarbonyl (BOC) protected amino group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate typically involves the reaction of 2-amino-oxazole-5-carboxylic acid ethyl ester with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the BOC-protected amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to increase yield and purity. This can include the use of automated synthesis equipment, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The BOC-protected amino group can be deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotecting the BOC group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis
Major Products Formed
Deprotected Amine: Formed by removing the BOC group.
Carboxylic Acid: Formed by hydrolyzing the ester group.
Oxidized or Reduced Derivatives: Formed by modifying the oxazole ring
Aplicaciones Científicas De Investigación
Ethyl2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of Ethyl2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug or an intermediate that is further modified to target specific molecular pathways. The oxazole ring and the amino group can interact with biological targets, such as enzymes or receptors, influencing their activity and leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Ethyl2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-aminooxazole-4-carboxylate: Lacks the BOC-protected amino group and is used as an intermediate in different synthetic pathways.
Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate: Similar structure but with variations in the position of functional groups.
2-Bocamino-cyclopropanecarboxylic acid ethyl ester: Contains a cyclopropane ring instead of an oxazole ring
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H20N2O5 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H20N2O5/c1-5-18-11(16)9-8-19-10(15-9)6-7-14-12(17)20-13(2,3)4/h8H,5-7H2,1-4H3,(H,14,17) |
Clave InChI |
BNXKINBQZKTQSB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=COC(=N1)CCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



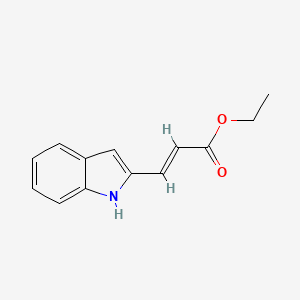
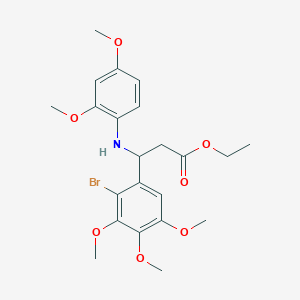
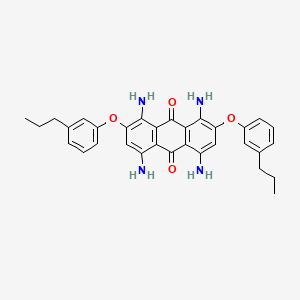
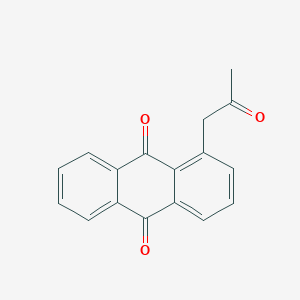
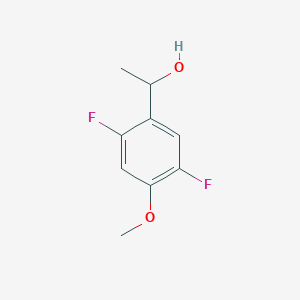
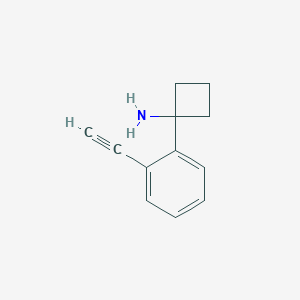
![8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B15248756.png)
